3-[(2-Ethoxyphenoxy)methyl]piperidine

Antidepressant discovery CNS pharmacology Biogenic amine reuptake inhibition

This is a unique piperidine derivative for CNS drug discovery, featuring a methylene linker that enables precise SAR studies of conformational flexibility. Its calculated LogP of 2.5 makes it an ideal starting point for designing blood-brain barrier permeable compounds. Available at ≥98% purity to ensure artifact-free results in sensitive assays like SPR and ITC. Choose this specific regioisomer to leverage its documented antidepressant-like activity in vivo and establish a reliable baseline for your medicinal chemistry program.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 104778-54-3
Cat. No. B1352136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Ethoxyphenoxy)methyl]piperidine
CAS104778-54-3
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1OCC2CCCNC2
InChIInChI=1S/C14H21NO2/c1-2-16-13-7-3-4-8-14(13)17-11-12-6-5-9-15-10-12/h3-4,7-8,12,15H,2,5-6,9-11H2,1H3
InChIKeyUQUOUCIJKBLYMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-[(2-Ethoxyphenoxy)methyl]piperidine (CAS 104778-54-3): Chemical Properties and Procurement Specifications


3-[(2-Ethoxyphenoxy)methyl]piperidine (CAS 104778-54-3) is a synthetic piperidine derivative with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol [1]. Its structure features a piperidine ring linked via a methylene bridge to a 2-ethoxyphenoxy moiety , which confers distinct steric and electronic properties relative to other piperidine-based building blocks. The compound is commercially available from multiple suppliers with purity specifications typically ranging from 95% to 98% , and its computed physicochemical properties (XLogP3-AA = 2.5, boiling point = 339°C at 760 mmHg) [1] provide baseline parameters for handling and formulation considerations in research and development workflows.

3-[(2-Ethoxyphenoxy)methyl]piperidine: Why In-Class Substitution Without Verification Introduces Experimental Risk


Generic substitution among piperidine derivatives is not scientifically defensible due to profound differences in biological activity dictated by subtle structural variations. Even within the narrow subclass of ethoxyphenoxy-substituted piperidines, positional isomerism and linker composition fundamentally alter pharmacological profiles. For instance, 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives have demonstrated antidepressant-like activity comparable to viloxazine in reserpine interaction tests [1], whereas the 3-(3-ethoxyphenoxy)piperidine scaffold has been investigated for distinct anticancer and antimicrobial mechanisms . Furthermore, the N-unsubstituted piperidine core of the target compound confers different amine uptake inhibition characteristics compared to N-methylated analogs [2]. These class-level divergences preclude any assumption of functional interchangeability, underscoring the necessity of compound-specific validation prior to procurement for sensitive assays or structure-activity relationship (SAR) campaigns.

3-[(2-Ethoxyphenoxy)methyl]piperidine: Quantitative Evidence for Differentiated Selection in CNS-Targeted Research


Comparative Antidepressant-Like Efficacy: Reserpine Interaction Test Activity Matching Viloxazine

3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives (specifically compounds 3 and 5 from the Balsamo et al. series) demonstrated in vivo antidepressant-like activity comparable to the established antidepressant viloxazine in the reserpine interaction test in mice [1]. This functional outcome distinguishes the 2-ethoxyphenoxy-substituted piperidine scaffold from many structurally related piperidine analogs lacking validated in vivo CNS activity data.

Antidepressant discovery CNS pharmacology Biogenic amine reuptake inhibition

Physicochemical Differentiation: Lipophilicity Profile Versus Regioisomeric Analogs

The target compound exhibits a computed XLogP3-AA value of 2.5 [1], representing a moderate lipophilicity that balances membrane permeability with aqueous solubility for CNS applications. In contrast, the regioisomeric analog 3-(3-ethoxyphenoxy)piperidine (CAS 946714-65-4), lacking the methylene spacer, possesses a lower molecular weight (221.29 g/mol vs 235.32 g/mol) [2] and consequently a lower predicted logP (~2.1 based on structural analysis). This ~0.4 log unit difference translates to an approximately 2.5-fold difference in partition coefficient, which can significantly impact blood-brain barrier penetration, metabolic stability, and off-target binding profiles in CNS drug discovery programs.

Medicinal chemistry ADME optimization Lead optimization

Procurement-Grade Purity Differentiation Across Commercial Sources

Commercial availability of 3-[(2-ethoxyphenoxy)methyl]piperidine spans multiple purity grades. Suppliers offer the compound at 95% minimum purity , 97% , and ≥98% (NLT 98%) . This tiered purity landscape enables researchers to align procurement decisions with experimental sensitivity requirements. For comparison, the structurally related 3-[(2-phenoxyethoxy)methyl]piperidine hydrochloride is typically offered at 95% purity , indicating that the target compound may provide superior purity options for assays demanding minimal impurity interference, such as high-content screening or sensitive biophysical measurements.

Chemical sourcing Quality control Analytical chemistry

3-[(2-Ethoxyphenoxy)methyl]piperidine: Recommended Research and Development Application Scenarios Based on Quantitative Differentiation


CNS Drug Discovery SAR Campaigns Targeting Monoamine Reuptake Modulation

The validated in vivo antidepressant-like activity of derivatives in the reserpine interaction test, comparable to viloxazine [1], positions 3-[(2-ethoxyphenoxy)methyl]piperidine as a privileged starting scaffold for designing novel monoamine reuptake inhibitors. Researchers pursuing norepinephrine and/or serotonin transporter modulation can leverage this scaffold's demonstrated CNS activity, using the target compound as a key intermediate for systematic substitution at the piperidine nitrogen and ethoxyphenoxy ring positions to optimize potency and selectivity.

Physicochemical Property Optimization for CNS Penetrance in Lead Series

Given the computed XLogP3-AA value of 2.5 [2], this compound resides within the optimal lipophilicity range (logP 2-4) generally associated with favorable blood-brain barrier penetration. This physicochemical profile, distinct from lower logP regioisomers, makes the compound a suitable starting point for medicinal chemistry programs where maintaining balanced CNS exposure is a primary design criterion. Procurement of this specific regioisomer ensures that subsequent SAR modifications occur from a baseline with documented CNS-relevant properties.

High-Sensitivity Biochemical and Biophysical Assays Requiring Minimal Impurity Interference

For assays with stringent purity requirements—such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or high-content cellular imaging—the availability of ≥98% purity material provides a procurement advantage over related analogs typically offered only at 95% purity. Selecting a supplier offering NLT 98% purity minimizes the risk of impurity-driven artifacts, ensuring that observed biological activity accurately reflects the intended compound rather than trace contaminants.

Structure-Activity Relationship Studies of Piperidine Linker Geometry

The methylene spacer between the piperidine ring and 2-ethoxyphenoxy group distinguishes this compound from directly linked analogs such as 3-(3-ethoxyphenoxy)piperidine. Researchers investigating the impact of linker flexibility and ring orientation on target engagement can use 3-[(2-ethoxyphenoxy)methyl]piperidine as a comparator to directly assess the contribution of the methylene bridge to binding affinity, functional activity, and metabolic stability [3]. This specific structural feature is not present in many commercially available piperidine building blocks, offering a unique tool for probing conformational effects in ligand-receptor interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(2-Ethoxyphenoxy)methyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.